2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is a chemical compound with a complex structure that includes a chlorophenyl group, an amino group, and a methylene bridge attached to a dimethylcyclohexane-dione core
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been shown to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of 2-chlorobenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of an amine catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(((2-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
- 2-(((2-Fluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
- 2-(((2-Methylphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMWSFYEVZXMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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